Cyasterone
Overview
Description
Cyasterone is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols, derived from the roots of the plant Cyathula officinalis. Ecdysteroids are known for their role in the molting and metamorphosis of insects and crustaceans, but they also exhibit a wide range of pharmacological activities in humans, including anabolic, adaptogenic, and anti-inflammatory effects .
Mechanism of Action
Target of Action
Cyasterone, a natural phytoecdysteroid compound extracted from Cyathula officinalis, has been found to primarily target the AKT (Ser473)/GSK3β (Ser9)/Nrf2 pathway . This pathway plays a crucial role in regulating inflammation and oxidative stress . Additionally, this compound has been shown to interact with the NF-κB and MAPK signaling pathways , which are involved in apoptosis and inflammation .
Mode of Action
This compound interacts with its targets by inhibiting pro-inflammatory cytokine production, NLRP3 inflammasome activation, and oxidative stress . It also attenuates sepsis-induced acute lung injury by activating the nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT (Ser473)/GSK3β (Ser9) pathway activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AKT (Ser473)/GSK3β (Ser9)/Nrf2 pathway . This pathway is crucial for regulating oxidative stress and inflammation. By upregulating the Nrf2 pathway through the phosphorylation of AKT (Ser473)/GSK3β (Ser9), this compound can inhibit inflammatory responses and oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After intravenous administration, this compound was found to have a significant effect on the proliferation of A549 and MGC823 cells . .
Result of Action
The primary result of this compound’s action is the amelioration of sepsis-related acute lung injury (ALI). It achieves this by inhibiting inflammatory responses and oxidative stress, which heavily depends on the upregulation of the Nrf2 pathway through phosphorylation of AKT (Ser473)/GSK3β (Ser9) . These results suggest that this compound may be a valuable drug candidate for preventing sepsis-related ALI .
Biochemical Analysis
Biochemical Properties
Cyasterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to alleviate the apoptosis of bone marrow stem cells (BMSCs) induced by Dexamethasone via the PI3K/AKT signaling pathway .
Cellular Effects
This compound has been observed to have protective effects on various types of cells and cellular processes. For example, it has been found to reduce the apoptosis of rat BMSCs induced by Dexamethasone . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to attenuate sepsis-induced acute lung injury by activating nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT (Ser473)/GSK3β (Ser9) pathway activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound was found to have a protective effect on steroid-induced Osteonecrosis of the femoral head, reducing the percentage of empty bone lacunae .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to have a protective effect on steroid-induced Osteonecrosis of the femoral head in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyasterone can be synthesized through the extraction of ecdysteroidal constituents from the roots and stems of Cyathula officinalis. The extraction process involves the use of aqueous alcohol, followed by concentration, dilution with water, and treatment with butanol. The solvent is then distilled off, and the residue is crystallized from an alcohol-acetone mixture .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, particularly from species like Ajuga turkestanica and Cyathula officinalis. The process includes multiple extraction steps, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cyasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the interaction with paraiodobenzoylisothiocyanate, leading to the formation of cyasteronoyl-thiocarbamates .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like paraiodobenzoylisothiocyanate to form thiocarbamate derivatives.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered hydroxyl groups.
Substitution: Cyasteronoyl-thiocarbamates and other substituted derivatives.
Scientific Research Applications
Cyasterone has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of various ecdysteroid derivatives with enhanced biological activities.
Biology: Promotes the migration and osteogenesis of mesenchymal stem cells, accelerating fracture healing.
Medicine: Exhibits protective effects against steroid-induced osteonecrosis of the femoral head and sepsis-related acute lung injury
Industry: Potential use in the development of pharmaceuticals for bone repair and anti-inflammatory treatments.
Comparison with Similar Compounds
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar anabolic and adaptogenic properties.
Ecdysterone: Known for its role in insect molting and potential therapeutic applications in humans.
Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .
Properties
CAS No. |
17086-76-9 |
---|---|
Molecular Formula |
C29H44O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |
InChI Key |
NEFYSBQJYCICOG-AQHKCISRSA-N |
Isomeric SMILES |
C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyasterone; AI3-44890; AI3 44890; AI344890 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cyasterone?
A1: While the exact mechanism is not fully elucidated, this compound is known to exhibit its effects through interaction with ecdysteroid receptors (EcRs). These receptors are primarily known for their role in insect molting and metamorphosis. []
Q2: How does this compound's interaction with EcRs translate into its observed biological effects?
A2: Upon binding to EcRs, this compound can trigger a cascade of downstream signaling events. These events can lead to altered gene expression, influencing various cellular processes like growth, differentiation, and apoptosis. [, , ]
Q3: this compound has shown a protective effect in a rat model of steroid-induced osteonecrosis of the femoral head. What mechanisms are thought to be involved?
A3: Research suggests this compound can reduce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) induced by dexamethasone. This protective effect is believed to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. [] Additionally, in a rat model of steroid-induced osteonecrosis, this compound was shown to reduce the percentage of empty bone lacunae, indicating its potential in promoting bone repair. []
Q4: A study found that this compound treatment altered the gut microbiota composition in a mouse model of colorectal cancer. Can you elaborate on the observed changes and their potential significance?
A4: this compound administration in a BRAFV600E-mutant mouse model of colorectal cancer led to an increased diversity of the gut microbiota. [] Notably, there was a significant increase in the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae in treated mice compared to controls. [] Conversely, the abundance of Erysipelotrichaceae, a bacterial family associated with gut inflammation, showed a positive correlation with tumor weight. [] These findings suggest that modulation of the gut microbiota could be one of the mechanisms by which this compound exerts its anti-cancer effects.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C29H44O7 and a molecular weight of 504.64 g/mol. [, , ]
Q6: What spectroscopic data are available for the structural characterization of this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is widely used for elucidating the structure of this compound. [, , ] Additionally, mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information about the molecular mass, fragmentation patterns, and functional groups present in this compound. [, , , ] X-ray diffraction analysis has also been employed to confirm the stereochemistry of this compound and its derivatives. []
Q7: What is known about the stability of this compound under various storage conditions?
A7: While specific studies on this compound's stability are limited within the provided research, it's known that phytoecdysteroids can degrade under certain conditions. Factors such as temperature, light exposure, and pH can impact their stability. [, ]
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research focuses primarily on the biological activity of this compound, and there's no evidence suggesting this compound possesses inherent catalytic properties.
Q9: Have there been any computational studies investigating this compound's interactions with its biological targets?
A9: Yes, molecular docking studies have been used to predict the binding affinity and interactions of this compound with target proteins like the COVID-19 main protease (Mpro). [] These studies provide valuable insights into the potential mechanisms of action and guide further experimental validation.
Q10: Are there any established QSAR (Quantitative Structure-Activity Relationship) models for this compound and its analogs?
A10: While QSAR models specific to this compound are not explicitly mentioned in the provided research, studies have explored the structure-activity relationships of ecdysteroids. [] These investigations aim to understand how modifications in the ecdysteroid structure, such as the presence or absence of hydroxyl groups at specific positions, can influence their biological activity, potency, and selectivity. [] Such information is valuable for designing and developing more potent and selective ecdysteroid analogs for various applications.
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